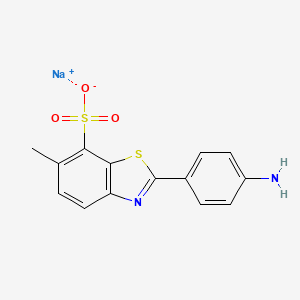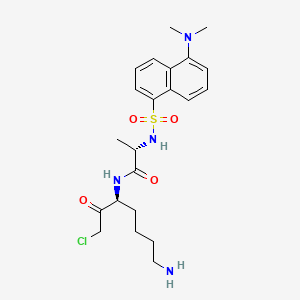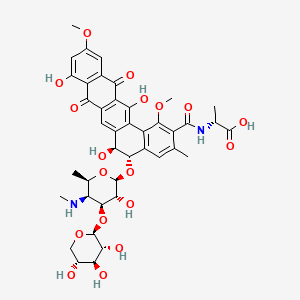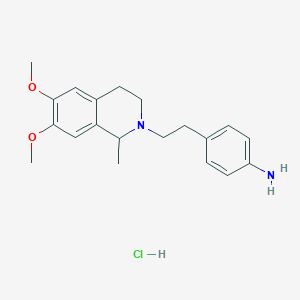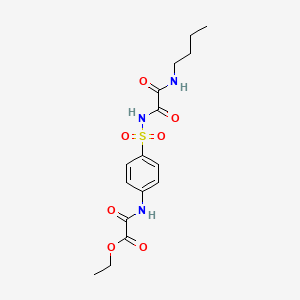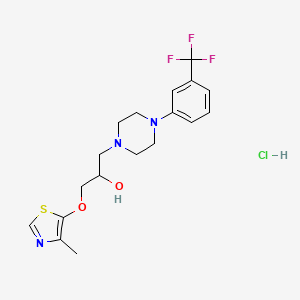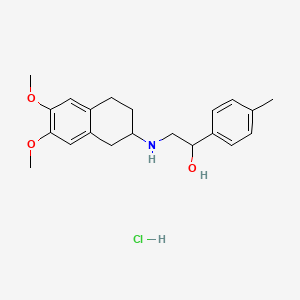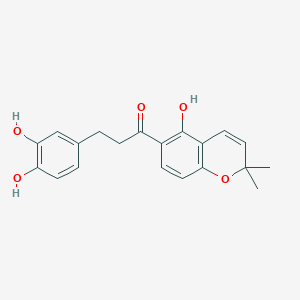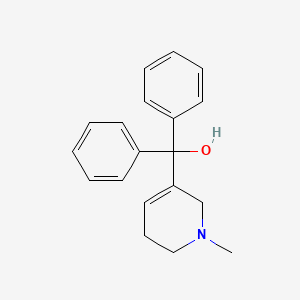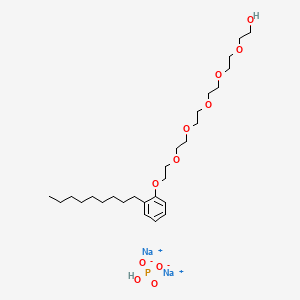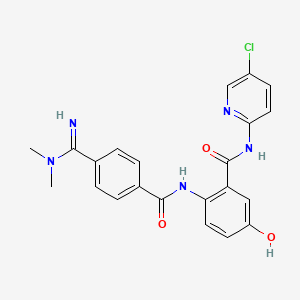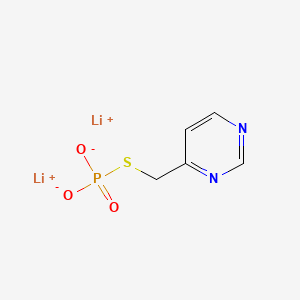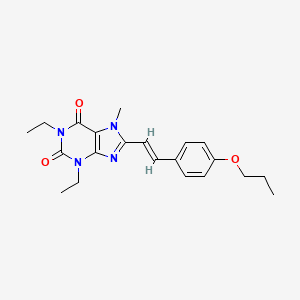
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their stimulant effects, particularly on the central nervous system. They are commonly used in medicine for their bronchodilator and vasodilator properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the xanthine ring.
Reduction: This can lead to the formation of different derivatives with altered biological activity.
Substitution: Common in the modification of the xanthine ring to produce various analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted xanthine derivatives with potentially different pharmacological properties.
科学研究应用
Chemistry: As a model compound for studying xanthine derivatives.
Biology: For investigating its effects on cellular processes.
Medicine: Potential use as a bronchodilator or vasodilator.
Industry: Possible applications in the development of new pharmaceuticals.
作用机制
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine likely involves interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased levels of cyclic AMP, resulting in various physiological effects such as bronchodilation and vasodilation.
相似化合物的比较
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine may have unique properties due to its specific chemical structure, which could result in different pharmacological effects compared to other xanthine derivatives.
属性
CAS 编号 |
155271-31-1 |
|---|---|
分子式 |
C21H26N4O3 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1,3-diethyl-7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-5-14-28-16-11-8-15(9-12-16)10-13-17-22-19-18(23(17)4)20(26)25(7-3)21(27)24(19)6-2/h8-13H,5-7,14H2,1-4H3/b13-10+ |
InChI 键 |
DXJUOFIXNGIKFE-JLHYYAGUSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


